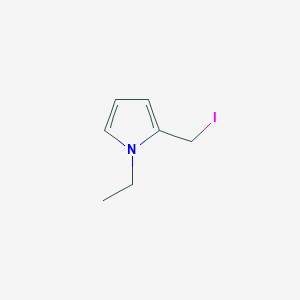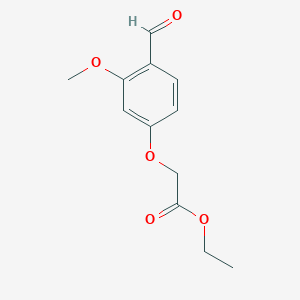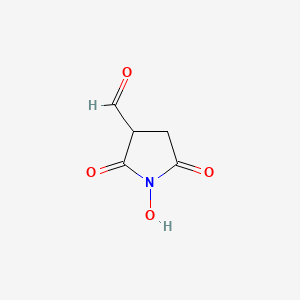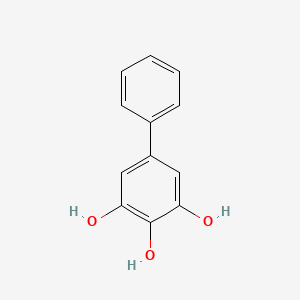
Biphenyltriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It consists of two benzene rings connected by a single bond, with three hydroxyl groups attached to the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Biphenyltriol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method requires the presence of strong electron-withdrawing groups on the aromatic ring and the use of strong nucleophiles . Another method involves the diazotization of aniline derivatives followed by coupling reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Biphenyltriol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form biphenyl derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield biphenylquinone, while reduction can produce biphenyl with fewer hydroxyl groups .
Applications De Recherche Scientifique
Biphenyltriol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of biphenyltriol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the biphenyl structure allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various effects, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to biphenyltriol include other biphenyl derivatives with different functional groups, such as:
- Biphenyl-2,2’,4-triol
- Biphenyl-3,4,5-triol
- Biphenyl-2,2’,5-triol
Uniqueness
This compound is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and interactions with other molecules. This unique structure allows it to participate in specific reactions and applications that other biphenyl derivatives may not be suitable for .
Propriétés
Numéro CAS |
29222-39-7 |
|---|---|
Formule moléculaire |
C12H10O3 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
5-phenylbenzene-1,2,3-triol |
InChI |
InChI=1S/C12H10O3/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7,13-15H |
Clé InChI |
IVQGJZCJWJVSJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol](/img/structure/B13951404.png)

![7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine](/img/structure/B13951414.png)
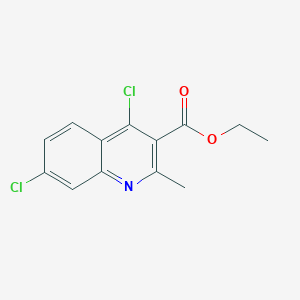

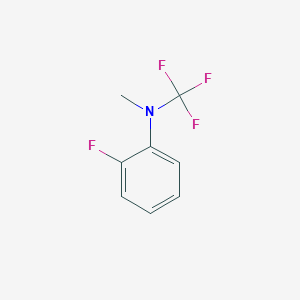

![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13951460.png)



